molecular formula C10H20N2O3 B3393141 tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate CAS No. 1932066-52-8

tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate

Cat. No.: B3393141
CAS No.: 1932066-52-8
M. Wt: 216.28 g/mol
InChI Key: PIGDOXPNNMFBNA-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate (CAS: 1932066-52-8) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol . Its structure comprises a five-membered pyrrolidine ring substituted with a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position, both in the (3R,4R) stereochemical configuration . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Synthesis and Applications
The compound is synthesized via Boc protection of the corresponding pyrrolidin-3-amine precursor, often employing di-tert-butyl dicarbonate (Boc₂O) in solvents like 1,4-dioxane with a base such as triethylamine (TEA) . It is widely used as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and chiral ligands .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGDOXPNNMFBNA-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable methoxypyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for developing new drugs.

Mechanism of Action:
The compound is believed to modulate signal transduction pathways and inhibit specific enzymes. This interaction can lead to various biological effects, including anticancer properties and enzyme inhibition relevant in diseases characterized by enzyme dysregulation .

Anticancer Research

Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer activity. For instance, research indicates that such compounds can bind to the colchicine-binding site on tubulin, inhibiting polymerization and inducing apoptosis in cancer cells.

Case Study:
In vivo studies have demonstrated that these compounds can overcome multidrug resistance in various cancer cell lines. This property is crucial for developing effective cancer therapies that can bypass common resistance mechanisms.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is particularly relevant in treating diseases where enzyme dysregulation plays a critical role. This aspect of its functionality opens avenues for therapeutic applications in conditions like metabolic disorders and certain cancers .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions that introduce the methoxypyrrolidinyl group along with the carbamate functionality. Understanding these synthesis pathways is essential for scaling production for research and potential therapeutic uses .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Ring Size and Substituents

  • Pyrrolidine vs. Piperidine : The target compound’s five-membered pyrrolidine ring exhibits higher ring strain and conformational rigidity compared to six-membered piperidine analogs (e.g., CAS 1052713-47-9) . Piperidine derivatives generally exhibit greater flexibility, which can influence binding affinity in drug-target interactions.
  • Methoxy vs. Hydroxyl/Fluorine : The methoxy group in the target compound provides moderate lipophilicity (logP ~1.5), whereas hydroxylated analogs (e.g., CAS 1052713-47-9) are more polar, reducing membrane permeability . Fluorinated derivatives (e.g., CAS 1228185-45-2) balance electronic effects and metabolic stability due to fluorine’s electronegativity .

Stereochemistry

  • The (3R,4R) configuration of the target compound contrasts with stereoisomers like (3S,4R)-4-methoxypyrrolidin-3-yl derivatives (CAS 2891580-69-9), which may exhibit divergent biological activity due to altered chiral recognition .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the (3S,4R) stereoisomer (CAS 2891580-69-9) demonstrates superior aqueous solubility (>50 mg/mL) compared to the free base form of the target compound (~10 mg/mL in DMSO) .
  • Stability : Boc-protected compounds like the target are stable under basic conditions but susceptible to acidic deprotection (e.g., TFA), whereas fluorinated analogs resist enzymatic degradation better .

Biological Activity

tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate is a compound with significant potential in biological applications. Its molecular formula is C10H20N2O3, and it has a molecular weight of 216.28 g/mol. This compound is classified as a carbamate derivative and has garnered attention for its possible effects on various biological pathways, particularly in the context of immune modulation and potential therapeutic applications.

Research indicates that this compound functions primarily as an inhibitor of Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play critical roles in the immune system by recognizing pathogen-associated molecular patterns and initiating inflammatory responses. The inhibition of TLRs can be beneficial in treating autoimmune diseases and other inflammatory conditions .

Pharmacological Studies

Pharmacological studies have shown that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in immune cells stimulated by TLR ligands. This suggests a potential application in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis or lupus .

Case Studies

  • Autoimmune Disease Models : In a study involving murine models of autoimmune disease, administration of this compound led to a significant reduction in disease severity. The treated mice exhibited lower levels of autoantibodies and improved clinical scores compared to controls .
  • Inflammatory Response : Another study assessed the compound's effects on human peripheral blood mononuclear cells (PBMCs). Results showed that treatment with this compound significantly decreased the expression of inflammatory markers such as TNF-alpha and IL-6 when cells were exposed to TLR agonists .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other known TLR inhibitors:

Compound NameMechanism of ActionPrimary ApplicationReferences
This compoundTLR7/TLR8 inhibitorAutoimmune diseases, inflammation , ,
ResveratrolTLR4 inhibitorAnti-inflammatory, cancer ,
CurcuminTLR2/TLR4 inhibitorCancer prevention, inflammation ,

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate?

Methodological Answer:
The synthesis typically involves:

Ring Formation : Construction of the pyrrolidine backbone via cyclization reactions, often using stereoselective catalysts to achieve the (3R,4R) configuration.

Functionalization : Introduction of the methoxy group at the 4-position under controlled alkaline conditions (e.g., NaH or KOtBu as bases) to avoid epimerization .

Carbamate Protection : Reaction with tert-butyl carbamate in the presence of coupling agents (e.g., DCC or EDC) to install the Boc (tert-butoxycarbonyl) protecting group .
Key Conditions :

  • Temperature control (0–25°C) during methoxylation to preserve stereochemical integrity.
  • Anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates .

Basic: How is the stereochemistry of this compound confirmed?

Methodological Answer:
Stereochemical validation employs:

X-ray Crystallography : Single-crystal analysis using programs like SHELXL or ORTEP-3 to resolve absolute configurations .

Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., Chiralpak AD-H) to confirm enantiopurity (>97%) .

NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to verify trans/cis relationships in the pyrrolidine ring .

Advanced: How are discrepancies in crystallographic data resolved during structure determination?

Methodological Answer:
Contradictions in crystallographic data (e.g., bond lengths/angles) are addressed via:

Multi-Program Refinement : Cross-validation using SHELXL (for small molecules) and PHENIX (for macromolecules) to reconcile structural parameters .

Twinned Data Analysis : Application of SHELXD/SHELXE for deconvoluting twinned crystals, particularly for high-symmetry space groups .

Electron Density Maps : Iterative refinement of occupancy factors and thermal parameters to resolve disordered regions .

Advanced: What strategies enhance the bioactivity of derivatives of this compound?

Methodological Answer:
Derivative optimization involves:

Functional Group Interconversion :

  • Hydroxymethyl Substitution : Replacing the methoxy group with hydroxymethyl improves water solubility (e.g., tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate) .
  • Fluorination : Introducing fluorine at the 4-position (as in tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate) enhances metabolic stability .

Scaffold Hybridization : Coupling with triazole or pyridine moieties to modulate target binding (e.g., Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Characterization relies on:

Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 230.31 vs. calculated 230.31) .

NMR Spectroscopy : 13^{13}C NMR to assign quaternary carbons (e.g., Boc carbonyl at ~155 ppm) and 1^1H NMR for methoxy protons (~3.3 ppm) .

Polarimetry : Measurement of specific optical rotation ([α]D_D) to verify enantiomeric excess .

Advanced: How to design experiments to study interactions with biological targets?

Methodological Answer:

Enzyme Inhibition Assays :

  • Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to enzymes like kinases or proteases.
  • Validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Protein Quantification : Apply the Lowry method (Folin-Ciocalteu reagent) to measure protein concentration in interaction studies .

Molecular Docking : Utilize software like AutoDock Vina to predict binding poses, guided by crystallographic data of homologous targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.